molecular formula C6H8O2S B2500607 S-(3-Oxocyclobutyl) ethanethioate CAS No. 2580240-44-2

S-(3-Oxocyclobutyl) ethanethioate

Cat. No.: B2500607
CAS No.: 2580240-44-2
M. Wt: 144.19
InChI Key: RRFIIWUSJJGBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(3-Oxocyclobutyl) ethanethioate: is an organic compound characterized by a cyclobutane ring with a ketone group at the third position and an ethanethioate group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the thermal [2+2] cycloaddition of vinyl- and allyl-boronates with N,N-dimethylamides . The reaction is carried out under high temperatures, and the products are purified by vacuum distillation at 1 Torr, with boiling points ranging from 65-125°C .

Industrial Production Methods: Industrial production methods for S-(3-Oxocyclobutyl) ethanethioate are not well-documented in the literature. large-scale synthesis would likely involve optimization of the thermal [2+2] cycloaddition process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-(3-Oxocyclobutyl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oxacyclopropane rings.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: S-(3-Oxocyclobutyl) ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Research has shown that cyclobutanone derivatives, including this compound, can act as enzyme inhibitors. For example, they have been studied as potential inhibitors of diaminopimelate desuccinylase, an enzyme involved in bacterial cell wall synthesis .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials due to its reactivity and structural properties .

Mechanism of Action

The mechanism of action of S-(3-Oxocyclobutyl) ethanethioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of diaminopimelate desuccinylase, preventing the enzyme from catalyzing its reaction. This inhibition disrupts the bacterial cell wall synthesis pathway, making it a potential antibiotic .

Comparison with Similar Compounds

Uniqueness: S-(3-Oxocyclobutyl) ethanethioate is unique due to its cyclobutane ring structure, which imparts specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

S-(3-oxocyclobutyl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFIIWUSJJGBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.